3-Amino-3,5,5-trimethyl-6-oxocyclohex-1-enecarbonitrile hydrochloride
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Overview
Description
3-Amino-3,5,5-trimethyl-6-oxocyclohex-1-ene-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . This compound is known for its unique structure, which includes an amino group, a nitrile group, and a ketone group within a cyclohexene ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,5,5-trimethyl-6-oxocyclohex-1-ene-1-carbonitrile hydrochloride typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-3,5,5-trimethyl-6-oxocyclohex-1-ene-1-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3,5,5-trimethyl-6-oxocyclohex-1-ene-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-oxocyclohex-1-ene-1-carbonyl-CoA: Similar in structure but differs in functional groups and biological activity.
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-: Shares the cyclohexane ring and amino group but lacks the nitrile and ketone groups.
Uniqueness
3-Amino-3,5,5-trimethyl-6-oxocyclohex-1-ene-1-carbonitrile hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H15ClN2O |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-amino-3,5,5-trimethyl-6-oxocyclohexene-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-9(2)6-10(3,12)4-7(5-11)8(9)13;/h4H,6,12H2,1-3H3;1H |
InChI Key |
FPLCSTIYBTULIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C=C(C1=O)C#N)(C)N)C.Cl |
Origin of Product |
United States |
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